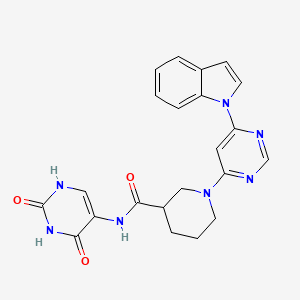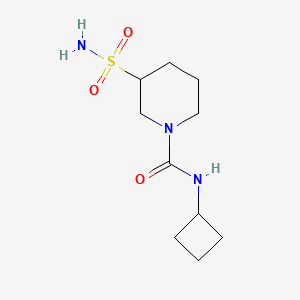
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide” is a chemical compound with the CAS Number: 1595674-09-1 . It has a molecular weight of 261.35 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The sulfamide functional group, similar to that in N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide, plays a significant role in both medicinal and bioorganic chemistry. N2,N5-substituted five-membered cyclosulfamides, which are related to this compound, were synthesized from amino acids and chlorosulfonyl isocyanate via the Mitsunobu reaction. These compounds' chemical and spectral properties, along with their antimicrobial evaluation, are detailed, indicating potential applications in antibacterial research (Bendjeddou, Djeribi, Regainia, & Aouf, 2005).
Antiviral Activity
- The structure of this compound is relevant to the study of certain thiazole C-nucleosides. These nucleosides have been tested for antiviral activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, demonstrating the compound's potential in antiviral research and treatment strategies (Srivastava et al., 1977).
Cancer Research
- Compounds with a similar structure to this compound, specifically N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, have shown potential in cancer research. They act as antagonists of the androgen receptor, with promising results in inhibiting tumor growth in castration-resistant prostate cancer (CRPC). This suggests the utility of this compound in cancer therapeutics research (Linton et al., 2011).
Antibacterial Effects
- The structure of this compound is related to carboxamides and their metal complexes, which have been studied for their antibacterial activities against E. coli. This suggests potential applications in developing antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).
Brain Tumor Imaging
- A compound closely related to this compound, specifically anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC), has been synthesized and tested for its potential in brain tumor imaging using PET scans. This suggests possible applications of this compound in medical imaging and diagnostics (Yu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSFNCAJSNSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)N2CCCC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1595674-09-1 |
Source


|
| Record name | N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)
![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
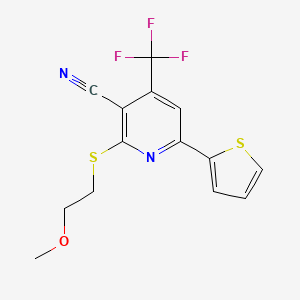
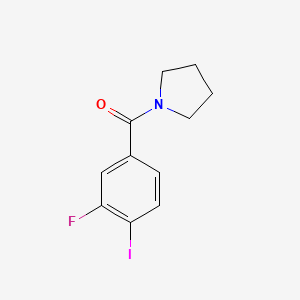

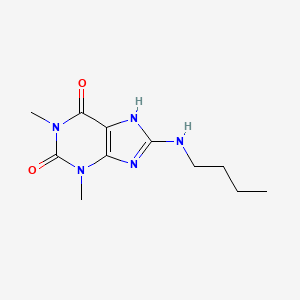
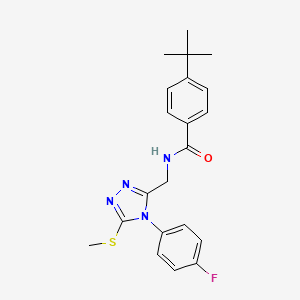
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)

![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)
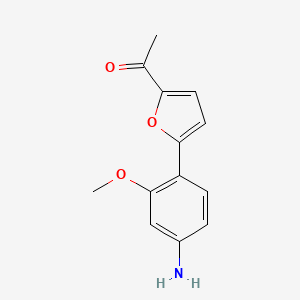
![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)
